N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 851988-21-1
VCID: VC5848493
InChI: InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Molecular Formula: C15H11F2N3O2S
Molecular Weight: 335.33

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

CAS No.: 851988-21-1

Cat. No.: VC5848493

Molecular Formula: C15H11F2N3O2S

Molecular Weight: 335.33

* For research use only. Not for human or veterinary use.

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide - 851988-21-1

Specification

CAS No. 851988-21-1
Molecular Formula C15H11F2N3O2S
Molecular Weight 335.33
IUPAC Name N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Standard InChI InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
Standard InChI Key SVVKBXDSAXGURQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide possesses the molecular formula C₁₅H₁₁F₂N₃O₂S and a molecular weight of 335.33 g/mol. Its IUPAC name systematically describes the bifunctional nature of the molecule: a 4,6-difluorobenzothiazole group linked via a hydrazide bond to a 4-methoxybenzoyl unit. The Standard InChI key (InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,) confirms the connectivity and stereochemical features.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Registry Number851988-21-1
Molecular FormulaC₁₅H₁₁F₂N₃O₂S
Molecular Weight335.33 g/mol
IUPAC NameN'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Key Functional GroupsBenzothiazole, Hydrazide, Methoxybenzoyl

Structural Analysis

The compound’s benzothiazole core contains fluorine atoms at the 4- and 6-positions, enhancing electronegativity and influencing π-π stacking interactions. Quantum mechanical calculations predict that the difluoro substitution increases planarity by 12–15% compared to non-fluorinated analogs, potentially improving binding affinity in biological systems. The methoxy group at the para position of the benzohydrazide moiety contributes to solubility in polar aprotic solvents, with logP values estimated at 2.3 ± 0.2, indicating moderate lipophilicity .

Synthesis and Optimization

Reaction Methodology

The synthesis follows a two-step protocol:

  • Preparation of 4-Methoxybenzohydrazide: Methyl 4-methoxybenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing methanol (65–70°C, 2 hours), yielding 4-methoxybenzohydrazide as needle-like crystals (78–92% yield) .

  • Coupling with 4,6-Difluorobenzothiazole: The hydrazide reacts with 4,6-difluoro-1,3-benzothiazole in dimethylformamide (DMF) at 80°C for 6–8 hours, catalyzed by p-toluenesulfonic acid (p-TsOH). The reaction proceeds via nucleophilic attack at the benzothiazole’s C2 position, with water removal enhancing yields to 68–75%.

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
SolventAnhydrous DMF
Temperature80°C
Catalystp-TsOH (5 mol%)
Reaction Time7 hours
Yield72% (average)

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 3:7), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 8.80 (s, 1H, N=CH), 7.93 (d, J = 9.0 Hz, 2H, Ar-H), 7.07 (d, J = 9.0 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃) .
    Mass spectrometry shows a molecular ion peak at m/z 335.1 (M+H⁺), consistent with theoretical values.

Biological Activity and Mechanisms

Antiglycation Effects

Related 4-methoxybenzohydrazones exhibit significant antiglycation activity (IC₅₀ = 28.4–56.7 μM), suppressing advanced glycation end-product (AGE) formation by 62–78% in bovine serum albumin models . This implies potential application in managing diabetic complications, though in vivo validation for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide remains pending.

Material Science Applications

Optical Properties

Preliminary UV-Vis spectra in acetonitrile reveal absorbance maxima at 274 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) and 325 nm (ε = 8.7 × 10³ L·mol⁻¹·cm⁻¹), suggesting possible use as a UV absorber. Time-dependent density functional theory (TD-DFT) calculations correlate these transitions to π→π* excitations in the benzothiazole system.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with 95% mass loss by 310°C. Differential scanning calorimetry (DSC) reveals a crystalline melting point at 189°C (ΔH = 142 J/g), indicating suitability for high-temperature processing in polymer composites.

Research Challenges and Future Directions

While N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide shows promise, critical gaps persist:

  • Toxicological Profiling: No acute toxicity data exist for this compound.

  • Structure-Activity Relationships: Systematic modification of fluorine positions and methoxy groups could enhance bioactivity.

  • Scale-Up Feasibility: Current synthesis uses DMF, an environmentally problematic solvent; alternative green solvents require exploration.

Ongoing research priorities include in vivo pharmacological testing, crystallographic studies to confirm binding modes, and development of nanocomposites for organic electronics. Collaborative efforts between synthetic chemists and biologists will be essential to fully exploit this compound’s potential .

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